2-Monolinolenin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

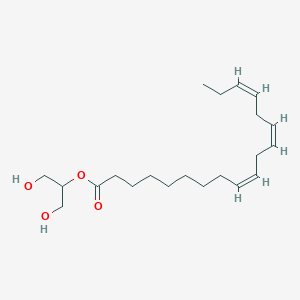

2-Monolinolenin is a compound formed by the esterification of glycerol with linolenic acid. It is a colorless to pale yellow oily liquid that is insoluble in water but soluble in organic solvents . This compound is primarily used in cosmetic formulations due to its emollient and skin-conditioning properties .

准备方法

2-Monolinolenin is typically synthesized through an esterification reaction. The process involves heating linolenic acid anhydride with glycerol in the presence of a catalyst . This reaction results in the formation of glyceryl 2-linolenate. Industrial production methods also follow similar esterification processes, ensuring the product’s stability and extending its shelf life .

化学反应分析

2-Monolinolenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohol derivatives .

科学研究应用

Antimicrobial Properties

2-Monolinolenin exhibits significant antimicrobial activity. Research conducted on the fermentation products of Rhizopus oligosporus revealed that this compound acts as an antibacterial agent against Gram-positive and Gram-negative bacteria. The study indicated that this compound, along with other long-chain polyunsaturated fatty acids, plays a crucial role in inhibiting bacterial growth, making it a potential additive in food preservation and safety applications .

Cardiovascular Health

The compound has been studied for its potential benefits in cardiovascular health. In vitro studies have shown that this compound possesses antioxidant properties that could mitigate oxidative stress, a contributor to cardiovascular diseases. The antioxidative capacity of this compound may help in reducing the risk of atherosclerosis and other cardiovascular conditions . Furthermore, its role in the modulation of lipid metabolism suggests it could be beneficial in managing cholesterol levels .

Biotechnological Applications

This compound's ability to bind to specific membrane receptors has implications in biotechnology. It can be utilized in diagnostic assays to determine the presence of endogenous ligands and as haptens for immunogenic responses. This property allows for its application in research focused on receptor-ligand interactions and the development of monoclonal antibodies .

Nutraceuticals and Functional Foods

The incorporation of this compound into nutraceuticals and functional foods is another promising application. Its health benefits, particularly related to anti-inflammatory and antioxidant effects, position it as a valuable ingredient in dietary supplements aimed at improving overall health and wellness .

Pharmaceutical Applications

Research indicates that this compound may serve as a therapeutic agent due to its bioactive properties. Its ability to block angiotensin-converting enzyme II (ACE-II) has been highlighted, suggesting potential applications in treating conditions like hypertension and possibly COVID-19 . The compound's interaction with ACE-II could pave the way for innovative treatments targeting viral infections.

Cosmetic Industry

In the cosmetic sector, this compound is recognized for its moisturizing properties and potential as an emulsifier. Its incorporation into skincare formulations can enhance product stability while providing skin-nourishing benefits through its fatty acid content .

Case Studies and Research Findings

作用机制

The mechanism of action of glyceryl 2-linolenate involves its interaction with cellular membranes and its role in lipid metabolism. It regulates gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . These interactions help in reducing inflammation and improving lipid profiles.

相似化合物的比较

2-Monolinolenin can be compared with other similar compounds such as glyceryl linoleate and glyceryl oleate. While all these compounds are esters of glycerol with different fatty acids, glyceryl 2-linolenate is unique due to its specific interaction with cellular membranes and its role in lipid metabolism . Similar compounds include:

Glyceryl linoleate: Formed by esterification of glycerol with linoleic acid.

Glyceryl oleate: Formed by esterification of glycerol with oleic acid.

Gamma-linolenate: A linolenate that is the conjugate base of gamma-linolenic acid.

These compounds share similar properties but differ in their specific fatty acid components and their resulting biological activities.

属性

CAS 编号 |

55268-58-1 |

|---|---|

分子式 |

C21H36O4 |

分子量 |

352.5 g/mol |

IUPAC 名称 |

1,3-dihydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |

InChI 键 |

ZCCLDKGWJIREQF-PDBXOOCHSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |

手性 SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO |

规范 SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。